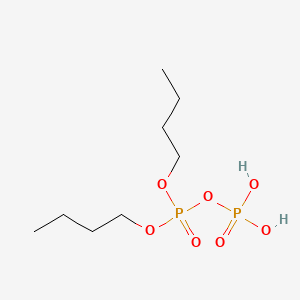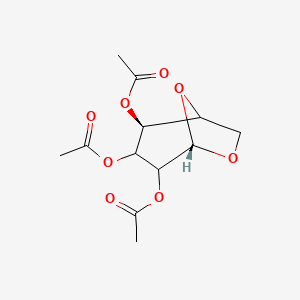
Tiropramide impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiropramide impurity A is a chemical compound that is often encountered as an impurity in the synthesis of tiropramide, an antispasmodic drug used to treat gastrointestinal disorders. The molecular formula of this compound is C₂₃H₁₉NO₅, and it has a molecular weight of 389.40 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide impurity A involves several steps, starting from the acylation of racemic tyrosine with benzoyl chloride to form N,O-dibenzoyl-tyrosine. This intermediate is then subjected to amide formation with dipropylamine using the mixed anhydride method. The phenolic ester is hydrolyzed with sodium hydroxide, followed by alkylation with chloroethyl diethylamine to produce tiropramide .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tiropramide impurity A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tiropramide impurity A is valuable in pharmaceutical research for several reasons:
Quality Control: It is used as a reference standard in quality control to ensure the purity of tiropramide.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is involved in stability studies to understand the degradation pathways of tiropramide.
Genotoxic Potential: Research on its genotoxic potential helps in assessing the safety of pharmaceutical products
Mecanismo De Acción
The mechanism of action of tiropramide impurity A is not well-studied. tiropramide itself acts by increasing cyclic adenosine monophosphate concentration in smooth muscle, possibly due to the inhibition of cyclic adenosine monophosphate catabolism. This leads to smooth muscle relaxation, which is beneficial in treating gastrointestinal disorders .
Comparación Con Compuestos Similares
Similar Compounds
Tiropramide Hydrochloride: The primary active ingredient in the drug formulation.
Tiropramide Impurity B: Another impurity found in the synthesis of tiropramide.
Tiropramide Impurity C: A related compound with similar properties.
Uniqueness
Tiropramide impurity A is unique due to its specific molecular structure and the role it plays in the synthesis and quality control of tiropramide. Its presence and concentration can significantly impact the efficacy and safety of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C12H16O8 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1 |
Clave InChI |
BAKQMOSGYGQJOJ-CTWIGJCISA-N |
SMILES isomérico |
CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
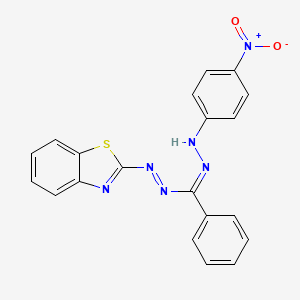


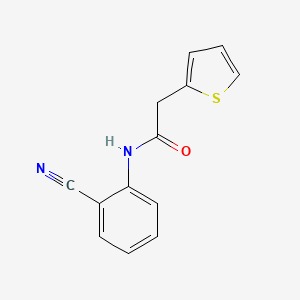
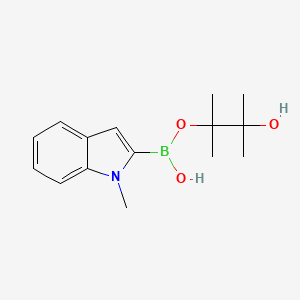
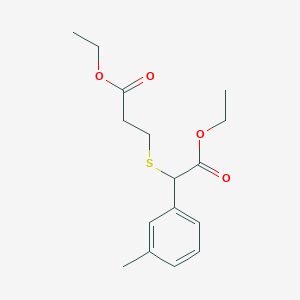
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
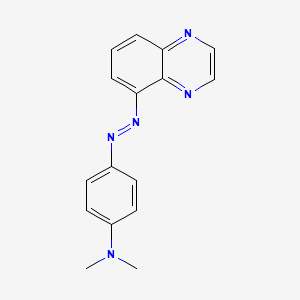

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
